molecular formula C13H26O8 B1676793 m-PEG5-CH2COOH CAS No. 16142-03-3

m-PEG5-CH2COOH

Cat. No.: B1676793
CAS No.: 16142-03-3
M. Wt: 310.34 g/mol
InChI Key: WJNNCBSSWKTIHI-UHFFFAOYSA-N
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Description

m-PEG5-CH2COOH: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by a methoxy group (m-), a polyethylene glycol chain with six ethylene glycol units (PEG6), and a terminal carboxylic acid group (CH2COOH). This compound is widely used as a linker in various chemical and biological applications due to its hydrophilicity, biocompatibility, and ability to increase the solubility of hydrophobic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG5-CH2COOH typically involves the reaction of methoxy polyethylene glycol (m-PEG) with a carboxylic acid derivative. One common method is the esterification of m-PEG with a carboxylic acid anhydride or chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: m-PEG5-CH2COOH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: m-PEG5-CH2COOH is used as a linker in the synthesis of complex molecules, including drug conjugates and polymers. Its hydrophilic nature enhances the solubility and stability of these molecules .

Biology: In biological research, this compound is used to modify proteins and peptides, improving their solubility and reducing immunogenicity. It is also employed in the development of bioconjugates for targeted drug delivery .

Medicine: this compound is utilized in the formulation of pharmaceuticals, particularly in the development of PEGylated drugs. These drugs have improved pharmacokinetic properties, such as increased half-life and reduced clearance .

Industry: In industrial applications, this compound is used as a surfactant, emulsifier, and dispersant. It is also employed in the production of coatings, adhesives, and lubricants .

Comparison with Similar Compounds

Comparison: this compound is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and flexibility. Compared to shorter PEG derivatives (e.g., m-PEG3-CH2COOH), it offers better solubility and stability. Longer PEG derivatives (e.g., m-PEG11-CH2COOH) may provide greater flexibility but can also increase the molecular weight and viscosity of the final product .

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O8/c1-16-2-3-17-4-5-18-6-7-19-8-9-20-10-11-21-12-13(14)15/h2-12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNNCBSSWKTIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595753
Record name 2,5,8,11,14,17-Hexaoxanonadecan-19-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16142-03-3
Record name 2,5,8,11,14,17-Hexaoxanonadecan-19-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was synthesized by a condensation method similar to that of Step A of Example 3-1 using [2-(2-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}ethoxy)ethoxy]acetic acid instead of Boc-Sar-OH and 7-((S)-5-hydroxymethyl-2-oxooxazolidin-3-yl)-3-(2-trifluoromethylphenyl)-2H-isoquinolin-1-one obtained in Step B of Example 1-13 instead of 7-((R)-5-hydroxymethyl-2-oxooxazolidin-3-yl)-3-(2-trifluoromethylphenyl)-2H-isoquinolin-1-one obtained in Step B of Example 1-14. However, [2-(2-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}ethoxy)ethoxy]acetic acid was synthesized by a method similar to that of Step A of Example 4-39 using pentaethylene glycol monomethyl ether instead of pentaethylene glycol monobenzyl ether.
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7-((S)-5-hydroxymethyl-2-oxooxazolidin-3-yl)-3-(2-trifluoromethylphenyl)-2H-isoquinolin-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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